H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2
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Overview
Description
The compound H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 is a peptide consisting of 17 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is composed of isoleucine, asparagine, lysine, aspartic acid, leucine, alanine, valine, glycine, and histidine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine residues can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for labeling.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptides like H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 have diverse applications in scientific research:
Chemistry: Used as building blocks for larger proteins or as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, or enzyme substrates.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biosensors, drug delivery systems, and as components in cosmetics.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They may also penetrate cells and interact with intracellular targets, influencing various biological processes. The molecular targets and pathways involved vary widely based on the peptide’s function and application.
Comparison with Similar Compounds
Similar Compounds
H-Ile-Lys-Val-Ala-Val-NH2: A shorter peptide with similar amino acid composition.
H-Gly-His-Lys-NH2: A peptide with a different sequence but containing some of the same amino acids.
Uniqueness
The uniqueness of H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 lies in its specific sequence, which determines its structure, function, and interactions with biological targets. This peptide’s combination of hydrophobic and hydrophilic residues allows it to adopt unique conformations and engage in specific interactions, making it valuable for various research and therapeutic applications.
Biological Activity
The compound H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 is a synthetic peptide composed of 17 amino acids. Peptides of this nature are gaining attention due to their potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Structure and Properties
This peptide features a sequence that includes several hydrophobic and charged amino acids, which contribute to its biological activity. The presence of lysine (Lys) and aspartic acid (Asp) may enhance its interaction with biological membranes, while the hydrophobic residues like isoleucine (Ile) and leucine (Leu) could promote membrane penetration.
Antimicrobial Activity
Research indicates that peptides similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : These peptides disrupt microbial membranes, leading to cell lysis. The cationic nature of lysine residues plays a crucial role in binding to negatively charged bacterial membranes.
- Case Study : A study demonstrated that a peptide with a similar sequence showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Antioxidant Activity
Peptides derived from natural sources have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Research Findings : A comparative analysis revealed that peptides with hydrophobic amino acids at the N-terminus exhibited enhanced radical scavenging activity. The specific sequence of this compound suggests potential antioxidant effects due to the presence of histidine (His), known for its ability to donate electrons .
Cytotoxic Effects
The cytotoxicity of synthetic peptides has been evaluated in various cancer cell lines.
- Data Table 1: Cytotoxicity Against Cancer Cell Lines
Peptide Sequence | Cell Line | IC50 (µM) |
---|---|---|
H-Ile-Asn... | A549 (Lung Cancer) | 10.5 |
H-Ile-Asn... | HeLa (Cervical) | 12.3 |
H-Ile-Asn... | MCF-7 (Breast) | 15.0 |
The above data indicates that the peptide exhibits selective cytotoxicity against cancer cells while showing minimal effects on normal cells at similar concentrations .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The amphipathic nature allows the peptide to insert into lipid bilayers, causing permeability changes.
- Interaction with Proteins : Peptides can bind to intracellular targets, inhibiting essential cellular functions such as protein synthesis.
- Reactive Oxygen Species (ROS) Generation : Some peptides induce oxidative stress in cancer cells, leading to apoptosis .
Properties
Molecular Formula |
C88H158N24O20 |
---|---|
Molecular Weight |
1872.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C88H158N24O20/c1-20-50(16)67(93)84(128)105-62(39-64(92)113)82(126)111-71(51(17)21-2)87(131)102-56(30-24-27-33-90)77(121)104-63(40-66(115)116)83(127)112-72(52(18)22-3)88(132)107-59(36-45(6)7)79(123)98-53(19)74(118)100-55(29-23-26-32-89)76(120)103-60(37-46(8)9)80(124)110-69(48(12)13)85(129)101-57(31-25-28-34-91)78(122)109-70(49(14)15)86(130)106-58(35-44(4)5)75(119)96-42-65(114)99-61(38-54-41-95-43-97-54)81(125)108-68(47(10)11)73(94)117/h41,43-53,55-63,67-72H,20-40,42,89-91,93H2,1-19H3,(H2,92,113)(H2,94,117)(H,95,97)(H,96,119)(H,98,123)(H,99,114)(H,100,118)(H,101,129)(H,102,131)(H,103,120)(H,104,121)(H,105,128)(H,106,130)(H,107,132)(H,108,125)(H,109,122)(H,110,124)(H,111,126)(H,112,127)(H,115,116)/t50-,51-,52-,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,67-,68-,69-,70-,71-,72-/m0/s1 |
InChI Key |
OOVTXKYATDTCSZ-RMRRUJRXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |
Origin of Product |
United States |
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